6-Amino-3-(2,4-difluorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(2,4-difluorophenyl)picolinic acid is an organic compound that belongs to the picolinic acid family. This compound is characterized by the presence of an amino group at the 6th position and a 2,4-difluorophenyl group at the 3rd position of the picolinic acid structure. Picolinic acids are known for their role as chelating agents and have various applications in medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2,4-difluorophenyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4-difluorobenzaldehyde.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base to form 2,4-difluorophenylacetonitrile.
Cyclization: The 2,4-difluorophenylacetonitrile is then cyclized with ammonium acetate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2,4-difluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted picolinic acid derivatives.
Scientific Research Applications
6-Amino-3-(2,4-difluorophenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of herbicides and pesticides due to its ability to interfere with plant growth.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2,4-difluorophenyl)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to zinc finger proteins, altering their structure and function.
Pathways Involved: It can inhibit viral replication by disrupting viral-cellular membrane fusion and interfering with cellular endocytosis.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A parent compound with similar chelating properties.
Aminopyralid: A selective herbicide in the picolinic acid family.
Clopyralid: Another herbicide with similar structural features.
Uniqueness
6-Amino-3-(2,4-difluorophenyl)picolinic acid is unique due to the presence of both amino and difluorophenyl groups, which enhance its chemical reactivity and biological activity compared to other picolinic acid derivatives.
Properties
IUPAC Name |
6-amino-3-(2,4-difluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-6-1-2-7(9(14)5-6)8-3-4-10(15)16-11(8)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPHAJIIVJLAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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